Cas no 1207002-86-5 (4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide)

4-Methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole core linked to a pyridazine moiety via an aminophenyl bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The compound exhibits potential as a scaffold for developing kinase inhibitors or antimicrobial agents due to its ability to engage in hydrogen bonding and π-stacking interactions. Its synthetic versatility allows for further functionalization, enhancing its applicability in structure-activity relationship studies. The presence of both thiadiazole and pyridazine rings contributes to its stability and bioavailability, supporting its use in targeted drug design.
4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide structure
1207002-86-5 structure
Product Name:4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide
CAS No:1207002-86-5
MF:C15H14N6OS
MW:326.376260280609
CID:6192483
PubChem ID:45502522
Update Time:2025-06-15

4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide
    • VU0648663-2
    • VU0648663-1
    • AKOS024515291
    • 1207002-86-5
    • 4-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiadiazole-5-carboxamide
    • 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide
    • 4-methyl-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}-1,2,3-thiadiazole-5-carboxamide
    • F5600-0207
    • Inchi: 1S/C15H14N6OS/c1-9-3-8-13(20-18-9)16-11-4-6-12(7-5-11)17-15(22)14-10(2)19-21-23-14/h3-8H,1-2H3,(H,16,20)(H,17,22)
    • InChI Key: FSIMZYHTYJYWJT-UHFFFAOYSA-N
    • SMILES: S1C(=C(C)N=N1)C(NC1C=CC(=CC=1)NC1=CC=C(C)N=N1)=O

Computed Properties

  • Exact Mass: 326.09498026g/mol
  • Monoisotopic Mass: 326.09498026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 121Ų

4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide Pricemore >>

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4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide Related Literature

Additional information on 4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide

Recent Advances in the Study of 4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide (CAS: 1207002-86-5)

The compound 4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide (CAS: 1207002-86-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiadiazole and pyridazine moieties, has shown promising potential in various therapeutic applications, particularly in the realm of kinase inhibition and anticancer drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.

One of the key areas of investigation has been the compound's role as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1207002-86-5 exhibits high selectivity for certain tyrosine kinases, which are often overexpressed in malignant tumors. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the kinase active site, providing valuable insights for further structural optimization.

In addition to its anticancer potential, recent research has explored the compound's applications in inflammatory diseases. A team from Harvard Medical School reported in Nature Chemical Biology that derivatives of 1207002-86-5 showed significant anti-inflammatory effects in murine models of rheumatoid arthritis. The researchers attributed this activity to the compound's ability to modulate NF-κB signaling pathways, suggesting its potential as a novel therapeutic agent for chronic inflammatory conditions.

Pharmacokinetic studies have also made progress in addressing the challenges associated with this compound's bioavailability. A 2024 paper in Drug Metabolism and Disposition presented innovative formulation strategies using nanoparticle carriers to enhance the oral absorption of 4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide. These advancements could significantly improve the compound's clinical translation potential.

Looking forward, several pharmaceutical companies have included 1207002-86-5 in their development pipelines, with Phase I clinical trials anticipated to begin in late 2024. The compound's unique chemical structure and demonstrated biological activities position it as a promising candidate for multiple therapeutic indications. However, researchers emphasize the need for further toxicological studies and formulation optimization to fully realize its clinical potential.

In conclusion, the recent flurry of research activity surrounding 4-methyl-N-{4-(6-methylpyridazin-3-yl)aminophenyl}-1,2,3-thiadiazole-5-carboxamide underscores its importance as a versatile scaffold in medicinal chemistry. The compound's dual potential in oncology and inflammation therapy, combined with ongoing formulation improvements, makes it a molecule of significant interest for both academic researchers and pharmaceutical developers in the coming years.

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